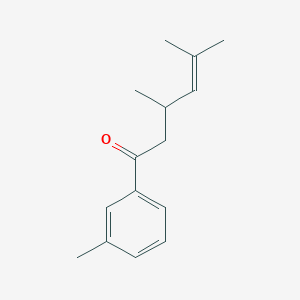
1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium is a complex organophosphorus compound It is characterized by the presence of two hydroxyl groups, an octyl chain, and a dioxo-diphosphoxan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium typically involves the reaction of octyl alcohol with a phosphorus oxychloride derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The intermediate product is then treated with a base to form the final compound.
Industrial Production Methods
Industrial production of this compound involves a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations. The final product is purified using techniques such as distillation and recrystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The octyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions are typically carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various substituted phosphoxan derivatives, alcohols, ketones, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. The pathways involved include phosphorylation and dephosphorylation reactions, which are critical in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dihydroxy-3-methyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium: Similar structure but with a methyl group instead of an octyl chain.
1,3-Dihydroxy-3-ethyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium: Contains an ethyl group instead of an octyl chain.
Uniqueness
1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium is unique due to its longer octyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Eigenschaften
CAS-Nummer |
92633-76-6 |
|---|---|
Molekularformel |
C8H19O5P2+ |
Molekulargewicht |
257.18 g/mol |
IUPAC-Name |
hydroxy-[hydroxy(octyl)phosphoryl]oxy-oxophosphanium |
InChI |
InChI=1S/C8H18O5P2/c1-2-3-4-5-6-7-8-15(11,12)13-14(9)10/h2-8H2,1H3,(H-,9,10,11,12)/p+1 |
InChI-Schlüssel |
WEORNAANRUCPST-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCP(=O)(O)O[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol](/img/structure/B14359656.png)

![3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one](/img/structure/B14359662.png)
![Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-](/img/structure/B14359669.png)
![2-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14359672.png)
![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)







